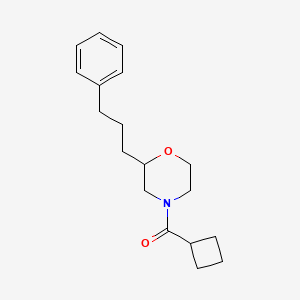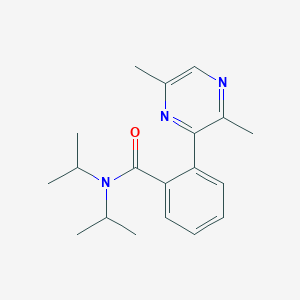![molecular formula C19H31N3O2 B3812849 N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide](/img/structure/B3812849.png)
N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide
説明
N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is used as a biomarker for neuroinflammation. TSPO is a mitochondrial protein that is upregulated in activated microglia and astrocytes, which are involved in the immune response in the central nervous system. DPA-714 has been studied extensively for its potential use in imaging and treating various neurological disorders.
作用機序
N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide binds specifically to TSPO, which is upregulated in activated microglia and astrocytes. TSPO is involved in the regulation of mitochondrial function, steroid synthesis, and apoptosis. The binding of N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide to TSPO has been shown to modulate the immune response in the central nervous system, reducing inflammation and promoting neuroprotection.
Biochemical and Physiological Effects
N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce neuroinflammation, promote neuroprotection, and improve cognitive function in animal models of Alzheimer's disease. N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide has also been shown to reduce neuroinflammation and promote neuroprotection in animal models of traumatic brain injury and multiple sclerosis.
実験室実験の利点と制限
N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide has several advantages for use in lab experiments. It is a selective ligand for TSPO, allowing for the specific detection of neuroinflammatory processes in vivo using PET imaging. N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide has also been shown to have a good safety profile in preclinical studies, with no significant adverse effects reported. However, the synthesis of N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide is a complex process that requires specialized equipment and expertise, which may limit its use in some research settings.
将来の方向性
There are several potential future directions for research on N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide. One area of interest is the use of N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide as a biomarker for neuroinflammation in human studies. Clinical trials are currently underway to evaluate the safety and efficacy of N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide in humans with various neurological disorders. Another area of interest is the development of new TSPO ligands that are more selective and have improved pharmacokinetic properties. These ligands may have greater utility for imaging and treating neurological disorders. Finally, there is interest in exploring the potential therapeutic effects of N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
科学的研究の応用
N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide has been used extensively in scientific research as a biomarker for neuroinflammation. It has been shown to bind specifically to TSPO in activated microglia and astrocytes, allowing for the detection of neuroinflammatory processes in vivo using positron emission tomography (PET) imaging. N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide has been used to study various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.
特性
IUPAC Name |
N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O2/c1-5-21-8-10-22(11-9-21)15-19(23)20(4)12-13-24-18-7-6-16(2)14-17(18)3/h6-7,14H,5,8-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFHPPPZWCDRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N(C)CCOC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-dimethylphenoxy)ethyl]-2-(4-ethylpiperazin-1-yl)-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B3812766.png)

![N-[1-(1H-imidazol-1-ylmethyl)propyl]-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B3812794.png)
![methyl (1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B3812810.png)
![(3S*,4S*)-1-[3-(1H-pyrazol-1-yl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B3812818.png)
![N-[2-(5-methyl-2-furyl)benzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B3812819.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3812827.png)
![2-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B3812830.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3812835.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3812840.png)

![4-methyl-2-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B3812858.png)
![1-[4-({[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B3812863.png)